Dimethylpropiothetin

Description

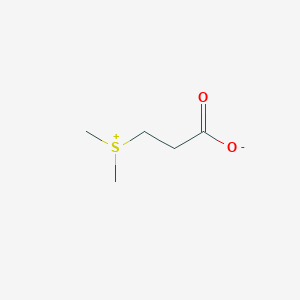

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-dimethylsulfoniopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPOZTRSOAQFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041014 | |

| Record name | Dimethyl sulfoniopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7314-30-9 | |

| Record name | Dimethylsulfoniopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7314-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylpropiothetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl sulfoniopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylsulfonio)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLPROPIOTHETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C884XA7QGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core of Oceanic Sulfur: An In-depth Technical Guide to Dimethylpropiothetin (DMSP) Biosynthesis in Marine Algae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin (DMSP) is a vital organosulfur molecule produced in massive quantities by marine algae, playing a crucial role in global sulfur cycling, climate regulation, and marine food web dynamics. Its breakdown product, dimethyl sulfide (DMS), is the primary natural source of atmospheric sulfur and a key driver of cloud formation. Understanding the biosynthesis of DMSP is paramount for predicting its production in a changing ocean and for harnessing its potential in various biotechnological and pharmaceutical applications. This technical guide provides a comprehensive overview of the DMSP biosynthesis pathway in marine algae, detailing the enzymatic steps, genetic regulation, and key intermediates. It includes a compilation of quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the core processes to serve as a valuable resource for researchers in the field.

The DMSP Biosynthesis Pathway: A Multi-step Conversion of Methionine

The primary and most well-characterized pathway for DMSP synthesis in marine algae is the transamination pathway , which converts the amino acid methionine into DMSP through a series of four enzymatic steps.[1][2] While alternative pathways, such as a methylation pathway and a decarboxylation pathway, have been identified in some marine bacteria and a dinoflagellate respectively, the transamination pathway is considered the most significant in the majority of DMSP-producing algae.[3][4]

The key steps of the transamination pathway are as follows:

-

Transamination of Methionine: The pathway initiates with the removal of the amino group from L-methionine, producing 4-methylthio-2-oxobutyrate (MTOB).[1]

-

Reduction of MTOB: MTOB is then reduced to form 4-methylthio-2-hydroxybutyrate (MTHB).[1]

-

S-methylation of MTHB: This is a critical step where a methyl group is added to the sulfur atom of MTHB, resulting in the formation of 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB). This reaction is catalyzed by the enzyme MTHB S-methyltransferase.[1]

-

Oxidative Decarboxylation of DMSHB: The final step involves the removal of a carboxyl group from DMSHB to yield DMSP.[1]

The key intermediate, DMSHB, has been identified in a variety of phytoplankton species, suggesting the widespread operation of this pathway across different algal classes.[1]

Key Enzymes and Genes

Several key enzymes and their corresponding genes involved in the transamination pathway have been identified:

-

MTHB S-methyltransferase (DSYB): This enzyme catalyzes the crucial S-methylation of MTHB. The gene encoding this enzyme, DSYB, has been identified in numerous DMSP-producing eukaryotic algae, including haptophytes and dinoflagellates.[5] A bacterial homolog, dsyB, has also been characterized.[5]

-

Alternative MTHB S-methyltransferases: In some diatoms, like Thalassiosira pseudonana, an alternative MTHB S-methyltransferase, designated as TpMMT , has been identified.[6] Furthermore, another S-methyltransferase, DSYE , has been discovered in diverse and abundant algal species.[7]

-

Bifunctional Enzyme (DsyGD): A bifunctional enzyme, DsyGD, found in some cyanobacteria, possesses both MTHB S-methyltransferase and DMSHB decarboxylase activities.[3]

The presence and expression of these genes, particularly DSYB and its homologs, are strong indicators of an organism's capacity for DMSP production.

Quantitative Data on DMSP Biosynthesis

Quantitative understanding of the DMSP biosynthesis pathway is crucial for modeling its contribution to global sulfur cycles and for metabolic engineering efforts. The following tables summarize key quantitative data available in the literature.

| Parameter | Value | Organism(s) | Reference(s) |

| DMSP Concentration | |||

| Intracellular Concentration | 120 - 280 mM | Hymenomonas carterae, Gymnodinium nelsoni | [2] |

| Intracellular Concentration | 170 mM | Platymonas subcordiformis | [2] |

| Intracellular Concentration | 71 - 169 mM | Phaeocystis sp. | [2] |

| Intracellular Concentration | 264 mM | Melosira numuloides | [2] |

| Per Cell | 0.00011 - 14.7 pmol/cell | Dinoflagellates | [8] |

| Per Cell | 0.0006 - 0.257 pmol/cell | Diatoms | [8] |

| Per Cell | 0.00037 - 0.148 pmol/cell | Haptophytes | [8] |

| Per Dry Mass (Ulvales) | 145 µmol/g | Green Macroalgae (Order Ulvales) | [9] |

| Pathway Intermediates | |||

| Dissolved DMSP (in blooms) | >100 nM | Phytoplankton blooms | [2] |

| Enzyme Kinetics | |||

| MTHB S-methyltransferase (DSYB) | |||

| Km (MTHB) | 0.09 mM | Prymnesium parvum | [1] |

| Vmax | 294 nmol min⁻¹ mg protein⁻¹ | Prymnesium parvum | [1] |

| Km (MTHB) | 0.14 mM | Nisaea denitrificans (bacterial DsyB) | [1] |

| Vmax | 365 nmol min⁻¹ mg protein⁻¹ | Nisaea denitrificans (bacterial DsyB) | [1] |

| Km (SAM) | 0.16 mM | Nisaea denitrificans (bacterial DsyB) | [1] |

| Vmax | 368.9 nmol min⁻¹ mg protein⁻¹ | Nisaea denitrificans (bacterial DsyB) | [1] |

| DMSP Lyase | |||

| Km (DMSP) | 73 µM | Polysiphonia paniculata (Red Macroalga) | [2] |

| Km (DMSP) | 520 µM | Ulva curvata (Green Macroalga) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the DMSP biosynthesis pathway.

Quantification of DMSP and its Precursors

Accurate quantification of DMSP and its intermediates is fundamental to studying the pathway. Several methods are available, with gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) being the most common.

3.1.1. DMSP Quantification by Gas Chromatography with Flame Photometric Detection (GC-FPD)

This indirect method relies on the chemical cleavage of DMSP to DMS, which is then quantified.

-

Sample Preparation:

-

Harvest algal cells by gentle filtration or centrifugation.

-

Resuspend the cell pellet in a known volume of Milli-Q water.

-

To measure total DMSP (particulate and dissolved), take a whole culture sample.

-

For all samples, add a known concentration of a suitable base (e.g., NaOH to a final concentration of 1-5 M) to a sealed vial to induce DMSP cleavage to DMS.

-

Incubate at room temperature or slightly elevated temperature (e.g., 30°C) for at least 6 hours to ensure complete cleavage.

-

-

GC-FPD Analysis:

-

Inject a known volume of the headspace gas from the vial into a gas chromatograph equipped with a flame photometric detector (FPD) selective for sulfur compounds.

-

Use a suitable column for separating DMS from other volatile sulfur compounds (e.g., a Chromosil 330 packed column).

-

Calibrate the instrument using certified DMS standards in the expected concentration range of the samples.

-

Quantify the DMS peak area and calculate the original DMSP concentration based on the 1:1 stoichiometric conversion.

-

3.1.2. DMSP Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This direct method allows for the quantification of intact DMSP without the need for chemical cleavage.

-

Sample Preparation:

-

Harvest algal cells by gentle filtration (<5 cm Hg) or slow centrifugation (500 x g) to minimize cell lysis and DMSP loss.[10]

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to the cell pellet to quench metabolic activity and extract DMSP.[10]

-

Vortex the sample thoroughly and incubate on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the extracted DMSP.

-

For analysis of dissolved DMSP, filter the culture medium before extraction.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

-

Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and separation of the polar DMSP molecule.

-

Set the mass spectrometer to monitor for the specific parent and daughter ion transitions of DMSP in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Prepare a calibration curve using a certified DMSP standard.

-

Quantify DMSP in the samples by comparing the peak area to the calibration curve.

-

MTHB S-methyltransferase (DSYB) Enzyme Activity Assay

This assay measures the activity of the key DMSP biosynthesis enzyme, DSYB, by quantifying the production of its product, DMSHB.

-

Preparation of Cell-Free Extract:

-

Harvest algal cells from a culture grown under desired conditions.

-

Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors and a reducing agent like DTT).

-

Disrupt the cells using a suitable method such as sonication or a French press, keeping the sample on ice to prevent protein denaturation.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cell debris.

-

The resulting supernatant is the cell-free extract containing the DSYB enzyme.

-

-

Enzyme Assay Reaction:

-

Prepare a reaction mixture containing:

-

Cell-free extract (containing DSYB)

-

MTHB (substrate)

-

S-adenosylmethionine (SAM) (methyl donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Initiate the reaction by adding one of the substrates (e.g., MTHB or SAM).

-

Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specific time period.

-

Stop the reaction by adding a quenching solution (e.g., an acid like perchloric acid or a strong base).

-

-

Quantification of DMSHB:

-

Quantify the produced DMSHB using LC-MS/MS, as it is a non-volatile compound.

-

Develop a specific LC-MS/MS method for DMSHB detection and quantification using a synthesized standard.

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of DMSHB production per unit time and per milligram of total protein in the cell-free extract.

-

Express the enzyme activity in units such as nmol of product formed per minute per mg of protein.

-

Gene Expression Analysis by Northern Blotting

Northern blotting can be used to investigate the expression levels of DMSP biosynthesis genes, such as DSYB, in response to various environmental stimuli.

-

RNA Extraction:

-

Harvest algal cells and immediately freeze them in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a commercially available kit or a standard protocol involving TRIzol or similar reagents.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

Probe Preparation:

-

Synthesize a DNA probe specific to the target gene (e.g., DSYB) using PCR with primers designed from the known gene sequence.

-

Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin).

-

-

Northern Blot Procedure:

-

Separate the total RNA samples by size using denaturing agarose gel electrophoresis.

-

Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.

-

Crosslink the RNA to the membrane using UV light or baking.

-

Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.

-

Hybridize the membrane with the labeled probe overnight at a specific temperature.

-

Wash the membrane with buffers of increasing stringency to remove unbound and non-specifically bound probe.

-

-

Detection and Analysis:

-

Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection method (for non-radioactive probes).

-

Analyze the intensity of the resulting bands to determine the relative abundance of the target mRNA transcript under different experimental conditions.

-

Investigating Enzyme Function via Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to identify key amino acid residues involved in the catalytic activity or regulation of DMSP biosynthesis enzymes like DSYB.

-

Plasmid Preparation:

-

Clone the cDNA of the target enzyme (e.g., DSYB) into a suitable expression vector.

-

Purify the plasmid DNA.

-

-

Mutagenesis PCR:

-

Design primers that contain the desired mutation (substitution, insertion, or deletion) in the target gene sequence.

-

Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

-

-

Template Removal and Transformation:

-

Digest the PCR product with an enzyme (e.g., DpnI) that specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transform the resulting mutated plasmid into competent E. coli cells.

-

-

Verification and Expression:

-

Isolate plasmid DNA from several transformed colonies and sequence the gene to confirm the presence of the desired mutation.

-

Express the mutant protein in a suitable expression system (e.g., E. coli or a yeast system).

-

Purify the mutant protein and perform enzyme activity assays to assess the effect of the mutation on its function.

-

Subcellular Localization of DMSP Biosynthesis Enzymes

Determining the subcellular location of DMSP biosynthesis enzymes provides insights into the compartmentalization of the pathway.

-

Cell Fractionation:

-

Harvest a large quantity of algal cells.

-

Gently lyse the cells using enzymatic digestion (to remove the cell wall) followed by mechanical disruption (e.g., Dounce homogenization) in an isotonic buffer to maintain organelle integrity.

-

Perform differential centrifugation to separate the different subcellular fractions (e.g., chloroplasts, mitochondria, cytoplasm).

-

A low-speed spin (e.g., 1,000 x g) will pellet intact cells and nuclei.

-

A subsequent medium-speed spin (e.g., 10,000 x g) of the supernatant will pellet chloroplasts and mitochondria.

-

The final high-speed spin (e.g., 100,000 x g) of the supernatant will yield the microsomal fraction, with the remaining supernatant representing the soluble cytoplasmic fraction.

-

-

-

Enzyme Activity Assays and Western Blotting:

-

Perform enzyme activity assays (as described in 3.2) on each of the isolated fractions to determine the location of the highest enzymatic activity.

-

Perform Western blot analysis on each fraction using antibodies specific to the DMSP biosynthesis enzymes to confirm their presence in specific compartments.

-

Use marker enzymes or proteins specific to each organelle (e.g., RuBisCO for chloroplasts, cytochrome c oxidase for mitochondria) as controls to assess the purity of the fractions.

-

In Vivo DMSP Biosynthesis Pathway Flux Analysis

Metabolic flux analysis using isotopic tracers can provide a dynamic view of the DMSP biosynthesis pathway.

-

Isotopic Labeling:

-

Grow algal cultures in a medium containing a stable isotope-labeled precursor, such as ¹³C-methionine or ³⁵S-sulfate.[9]

-

Allow the cells to incorporate the label over a specific time course.

-

-

Sample Collection and Metabolite Extraction:

-

Collect cell samples at different time points during the labeling experiment.

-

Quench metabolic activity rapidly by, for example, immersing the samples in liquid nitrogen.

-

Extract metabolites using a cold solvent mixture (e.g., methanol/chloroform/water).

-

-

Metabolite Analysis:

-

Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the isotopic enrichment in DMSP and its precursors (MTOB, MTHB, DMSHB).

-

-

Flux Calculation:

-

Use the time-course data of isotopic enrichment to calculate the flux (rate of synthesis) through the DMSP biosynthesis pathway using metabolic modeling software. This analysis can reveal the rate-limiting steps and how the pathway responds to different environmental conditions.

-

Visualizing the DMSP Biosynthesis Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, provide visual representations of the DMSP biosynthesis pathway and key experimental workflows.

Caption: The transamination pathway for DMSP biosynthesis in marine algae.

Caption: Workflow for DMSP quantification using GC-FPD and LC-MS/MS.

Caption: Workflow for the MTHB S-methyltransferase (DSYB) enzyme activity assay.

Regulation of DMSP Biosynthesis

The production of DMSP in marine algae is not static but is influenced by a variety of environmental factors. Understanding this regulation is key to predicting how DMSP production might change in response to climate change.

-

Salinity: Increased salinity is a major trigger for DMSP accumulation in many algal species.[11] DMSP acts as an osmolyte, helping cells to maintain osmotic balance in hyper-saline environments. This response often involves the upregulation of DMSP biosynthesis genes.[11]

-

Light Intensity: High light can lead to increased DMSP production. DMSP and its breakdown products can act as antioxidants, helping to protect cells from oxidative stress caused by high levels of solar radiation.[11]

-

Nitrogen Availability: Nitrogen limitation can also enhance DMSP production in some algae.[1] It is hypothesized that under nitrogen-poor conditions, algae may use sulfur-based osmolytes like DMSP instead of nitrogen-containing ones.

-

Temperature: Temperature can also influence DMSP concentrations, although the response can vary between species.

Future Directions and Applications

Research into DMSP biosynthesis is a dynamic field with several exciting future directions:

-

Elucidation of the complete pathway in all major algal groups: While the transamination pathway is well-established, the complete set of enzymes and genes in many important DMSP-producing algae remains to be fully characterized.

-

Understanding the regulatory networks: The signaling pathways that perceive environmental cues and regulate the expression of DMSP biosynthesis genes are largely unknown.

-

Metabolic engineering: With a complete understanding of the pathway and its regulation, it may be possible to engineer microorganisms or plants for enhanced DMSP production. This could have applications in aquaculture (as a feed supplement), agriculture (for stress tolerance), and the production of biofuels and other valuable chemicals.

-

Drug Development: DMSP and its derivatives have shown potential as antioxidants and cryoprotectants. Further research may uncover novel therapeutic applications for these compounds.

Conclusion

The biosynthesis of DMSP in marine algae is a fundamental process with far-reaching implications for marine ecosystems and global climate. This technical guide has provided a detailed overview of the core biosynthetic pathway, the enzymes and genes involved, and the experimental approaches used to study it. By continuing to unravel the complexities of DMSP synthesis, the scientific community can gain deeper insights into the intricate workings of our oceans and unlock the biotechnological potential of this remarkable molecule.

References

- 1. Mechanistic insights into the key marine dimethylsulfoniopropionate synthesis enzyme DsyB/DSYB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. bg.copernicus.org [bg.copernicus.org]

- 5. Heterologous protein expression in E. coli [protocols.io]

- 6. Dimethylsulfoniopropionate biosynthesis in a diatom Thalassiosira pseudonana: Identification of a gene encoding MTHB-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new route for synthesis of dimethylsulphoniopropionate in marine algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Subcellular tracking reveals the location of dimethylsulfoniopropionate in microalgae and visualises its uptake by marine bacteria | eLife [elifesciences.org]

- 10. assaygenie.com [assaygenie.com]

- 11. Insights into the Regulation of DMSP Synthesis in the Diatom Thalassiosira pseudonana through APR Activity, Proteomics and Gene Expression Analyses on Cells Acclimating to Changes in Salinity, Light and Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of Dimethylpropiothetin: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Enzymatic Synthesis of Dimethylpropiothetin (DMPT)

Audience: Researchers, scientists, and drug development professionals.

This compound (DMPT), more commonly known in scientific literature as dimethylsulfoniopropionate (DMSP), is a naturally occurring organosulfur compound with significant biological roles, including acting as an osmoprotectant, antioxidant, and a precursor to the climate-active gas dimethyl sulfide (DMS).[1][2][3] The enzymatic synthesis of DMSP from the precursor amino acid methionine is a subject of growing interest for its potential applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the core enzymatic pathways of DMSP synthesis, detailed experimental protocols for key enzymes, and a summary of their quantitative characteristics.

Core Biosynthetic Pathways

The enzymatic synthesis of DMSP from methionine primarily proceeds through two distinct pathways: the methylation pathway and the transamination pathway .[2][4][5][6]

The Methylation Pathway

Prevalent in certain bacteria and angiosperms, the methylation pathway initiates with the direct methylation of methionine.[2][4] The key enzymatic steps are:

-

Methionine S-methylation: Methionine is methylated to form S-methylmethionine (SMM). This reaction is catalyzed by a specific S-methyltransferase.[1][2]

-

Conversion to DMSP: SMM then undergoes a series of transformations, including deamination, decarboxylation, and oxidation, to ultimately yield DMSP. The intermediates in this latter stage include DMSP-amine and DMSP-aldehyde.[7]

Two key enzymes have been identified as responsible for the initial methylation step in bacteria:

-

MmtN (Methionine S-methyltransferase): This enzyme utilizes S-adenosyl methionine (SAM) as the methyl donor to convert methionine to SMM.[2] MmtN functions as a homotrimer and employs a proximity and desolvation mechanism for catalysis.[2]

-

BurB: Another S-methyltransferase that catalyzes the same reaction as MmtN, converting methionine to SMM using SAM.[2] BurB is a SET domain-containing protein.[2]

The Transamination Pathway

The transamination pathway is the predominant route for DMSP synthesis in most known DMSP-producing algae and bacteria.[4][5][8] This pathway involves the following key steps:

-

Transamination/Deamination: Methionine first undergoes transamination or deamination to produce 4-methylthio-2-oxobutyrate (MTOB).[2][9]

-

Reduction: MTOB is then reduced to 4-methylthio-2-hydroxybutyrate (MTHB).[2][8]

-

S-methylation: The crucial methylation step in this pathway is the conversion of MTHB to 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB), which is catalyzed by the enzyme DsyB.[4][10][11] This reaction also utilizes S-adenosyl methionine (SAM) as the methyl donor.

-

Final Conversion to DMSP: DMSHB is subsequently converted to DMSP.

The key enzyme in this pathway is:

-

DsyB (4-methylthio-2-hydroxybutyrate S-methyltransferase): This SAM-dependent enzyme is a key player in the transamination pathway, catalyzing the methylation of MTHB.[4][10][11] Structural and mutational analyses suggest that DsyB utilizes a proximity and desolvation mechanism for the methyl transfer reaction.[4]

Quantitative Data on Key DMSP Synthesis Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the methylation and transamination pathways.

| Enzyme | Organism | Substrate(s) | KM (mM) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| BurB | Burkholderia thailandensis | S-Adenosyl Methionine | 1.8 | 9.0 | 40 | [2] |

| Methionine | 16.6 | 9.0 | 40 | [2] | ||

| DsyB | Nisaea denitrificans | 4-methylthio-2-hydroxybutyrate (MTHB) | 0.14 ± 0.02 | 8.0 | Not Specified | [4][10] |

| S-Adenosyl Methionine (SAM) | 0.16 ± 0.002 | 8.0 | Not Specified | [4] |

Note: Further kinetic parameters such as Vmax and kcat are not consistently reported across the literature for all enzymes.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key DMSP synthesis enzymes.

General Experimental Workflow

The characterization of DMSP synthesis enzymes typically follows a standardized workflow.

Protocol 1: Expression and Purification of Recombinant BurB

This protocol is based on the methodology described for BurB from Burkholderia thailandensis.[2]

1. Gene Cloning and Expression Vector Construction:

- The burB gene is amplified from the genomic DNA of B. thailandensis using specific primers.

- The amplified gene is then cloned into a suitable expression vector, such as pET-28a(+), which often includes a His-tag for purification.

- The constructed plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Recombinant Protein Expression:

- E. coli cells carrying the expression vector are grown in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

- The culture is then incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 20 hours) to enhance soluble protein expression.

- Cells are harvested by centrifugation.

3. Protein Purification:

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl).

- Cells are lysed by sonication on ice.

- The cell lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the soluble His-tagged BurB is loaded onto a Ni-NTA affinity chromatography column.

- The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

- The recombinant BurB is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

- The purity of the eluted protein is assessed by SDS-PAGE.

- For higher purity, a further gel filtration chromatography step can be performed.

Protocol 2: BurB Enzyme Activity Assay

This assay measures the S-methyltransferase activity of BurB by quantifying the production of S-methylmethionine (SMM).[2]

1. Reaction Mixture:

- A typical reaction mixture (e.g., 100 µL) contains:

- 200 mM Tris-HCl buffer (pH 9.0)

- 10 mM S-adenosyl methionine (SAM)

- 20 mM Methionine

- Purified BurB enzyme (concentration to be optimized to ensure linearity)

2. Reaction Incubation:

- The reaction is initiated by the addition of the enzyme.

- The mixture is incubated at the optimal temperature of 40°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.[12]

3. Reaction Termination:

- The reaction is stopped by the addition of an acid, such as 10% (v/v) perchloric acid.[12]

4. Product Quantification:

- The amount of SMM produced can be quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Determination of Kinetic Parameters:

- To determine the KM and Vmax for each substrate, the concentration of one substrate is varied while the other is kept at a saturating concentration.

- Initial reaction velocities are measured at each substrate concentration.

- The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.[13][14]

Protocol 3: DsyB Enzyme Activity Assay

This assay measures the S-methyltransferase activity of DsyB by quantifying the conversion of MTHB to DMSHB.[4][10]

1. Reaction Mixture:

- A typical reaction mixture contains:

- 50 mM Tris-HCl buffer (pH 8.0)

- 100 mM NaCl

- Varying concentrations of 4-methylthio-2-hydroxybutyrate (MTHB) (e.g., 0-2 mM)

- A fixed, saturating concentration of S-adenosyl methionine (SAM)

- Purified DsyB enzyme (e.g., 1.97 µM)

2. Reaction Incubation:

- The reaction is initiated by the addition of the enzyme.

- The mixture is incubated at a suitable temperature (e.g., 30°C) for a specific time.

3. Product Quantification:

- The production of 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) and S-adenosylhomocysteine (SAH) is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Extracted ion chromatograms for the specific m/z values of the substrates and products are used for quantification.

4. Determination of Kinetic Parameters:

- Similar to the BurB assay, initial rates are determined at various MTHB concentrations.

- The KM for MTHB is determined by fitting the data to a non-linear regression curve.[10]

- To determine the KM for SAM, its concentration is varied while MTHB is kept at a saturating concentration.[4]

Conclusion

The enzymatic synthesis of this compound is a fascinating area of research with implications for understanding global sulfur cycles and for biotechnological applications. The methylation and transamination pathways, driven by key enzymes such as MmtN, BurB, and DsyB, provide clear targets for further investigation and engineering. The protocols and data presented in this guide offer a solid foundation for researchers aiming to explore the intricacies of DMSP biosynthesis. Further studies to elucidate the complete kinetic profiles of these enzymes and to identify and characterize the remaining enzymes in these pathways will be crucial for a comprehensive understanding of this important metabolic process.

References

- 1. Dimethylsulfoniopropionate Biosynthesis in Spartina alterniflora : Evidence That S-Methylmethionine and Dimethylsulfoniopropylamine Are Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic insights into the dimethylsulfoniopropionate synthesis enzyme BurB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Reconstitution of Bacterial DMSP Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into the key marine dimethylsulfoniopropionate synthesis enzyme DsyB/DSYB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent insights into oceanic dimethylsulfoniopropionate biosynthesis and catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimethylsulfoniopropionate biosynthesis in Spartina alterniflora1. Evidence that S-methylmethionine and dimethylsulfoniopropylamine are intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mta.scholaris.ca [mta.scholaris.ca]

- 9. mta.scholaris.ca [mta.scholaris.ca]

- 10. researchgate.net [researchgate.net]

- 11. Dimethylsulfoniopropionate biosynthesis in marine bacteria and identification of the key gene in this process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

The Discovery and Natural Occurrence of Dimethylpropiothetin: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin (DMPT), a naturally occurring sulfur compound, has garnered significant scientific interest due to its potent chemo-attractant properties in aquatic organisms and its role in the global sulfur cycle. First identified in marine algae, DMPT is now recognized as a widespread metabolite in marine ecosystems, influencing the foraging behavior of numerous species. This technical guide provides a comprehensive overview of the discovery of DMPT, its diverse natural sources, and the analytical methodologies employed for its extraction and quantification. Furthermore, it delves into the current understanding of the chemosensory signaling pathways activated by DMPT, offering insights for researchers in marine biology, chemical ecology, and drug development.

Discovery and Historical Context

The journey to the discovery of this compound began with observations of the feeding behaviors of marine life. Scientists noted a distinct attraction of fish to seaweed, prompting investigations into the chemical constituents of marine algae responsible for this phenomenon.[1]

The pivotal breakthrough came in 1948 when Challenger and Simpson identified dimethyl sulfide (DMS) as a volatile compound released from the red alga Polysiphonia lanosa (formerly Polysiphonia fastigiata). This discovery was significant as DMS is the degradation product of DMPT. Subsequent research focused on identifying the precursor to DMS, leading to the isolation and characterization of this compound.

In 1956, Cantoni and Anderson published a seminal paper detailing the enzymatic cleavage of DMPT by an enzyme from Polysiphonia lanosa.[1][2] Their work definitively established DMPT as the precursor to dimethyl sulfide and acrylate, laying the foundation for future research into its biosynthesis and ecological importance.[1][2]

Natural Sources of this compound

DMPT is widespread in marine environments, primarily synthesized by marine phytoplankton and macroalgae. It also accumulates in various marine invertebrates and fish through the food chain.

Marine Phytoplankton

Marine phytoplankton are major producers of DMPT. A landmark study by Ackman, Tocher, and McLachlan in 1966 provided the first quantitative data on DMPT concentrations in 14 species of unicellular marine algae. The amounts of DMPT varied significantly among species, ranging from 0.07% to 2.9% on a wet weight basis.

Marine Macroalgae (Seaweeds)

Marine macroalgae, or seaweeds, are another significant source of DMPT. Species from the genera Ulva, Enteromorpha, Polysiphonia, and Fucus are known to contain DMPT. The concentration of DMPT in macroalgae can vary depending on the species, geographical location, and season.

Marine Invertebrates and Fish

DMPT is transferred through the marine food web. Herbivorous invertebrates that graze on DMPT-containing algae accumulate the compound in their tissues. These invertebrates, in turn, are consumed by carnivorous fish and other predators, leading to the bioaccumulation of DMPT at higher trophic levels.

Quantitative Data on DMPT in Natural Sources

The concentration of DMPT varies considerably among different marine organisms. The following table summarizes reported DMPT concentrations in a selection of species.

| Category | Species | DMPT Concentration | Reference |

| Phytoplankton | Syracosphaera carterae | 2.9% (wet weight) | Ackman et al., 1966 |

| Skeletonema costatum | 0.07 - 0.2% (wet weight) | Ackman et al., 1966 | |

| Amphidinium carteri | 0.1 - 0.5% (wet weight) | Ackman et al., 1966 | |

| Phaeodactylum tricornutum | 0.07 - 0.1% (wet weight) | Ackman et al., 1966 | |

| Macroalgae | Ulva lactuca | 60 - 250 µmol/g (fresh mass) | (General literature values) |

| Polysiphonia lanosa | Approx. 0.04 M | Cantoni & Anderson, 1956[1] | |

| Invertebrates | Mytilus edulis (Blue Mussel) | Varies with diet | (General literature values) |

| Carcinus maenas (Shore Crab) | Varies with diet | (General literature values) |

Note: Data for macroalgae and invertebrates are often reported in various units and can be highly dependent on diet and environmental conditions. The values presented are indicative and highlight the need for standardized reporting.

Experimental Protocols

The extraction and quantification of DMPT from biological samples require specific analytical procedures. Below are representative protocols for the enzymatic cleavage of DMPT and a generalized workflow for its quantification by High-Performance Liquid Chromatography (HPLC).

Enzymatic Cleavage of DMPT from Polysiphonia lanosa

This protocol is based on the methodology described by Cantoni and Anderson (1956).

Objective: To demonstrate the enzymatic conversion of DMPT to dimethyl sulfide and acrylate.

Materials:

-

Fresh Polysiphonia lanosa

-

Sodium acetate buffer (0.05 M, pH 5.2)

-

Glutathione (GSH)

-

This compound (DMPT) substrate

-

Trichloroacetic acid (TCA)

-

Apparatus for aspiration of volatile products (e.g., connected to a palladium chloride solution trap)

-

Ether for extraction

-

Steam distillation apparatus

-

Chromatography equipment for acid analysis

Procedure:

-

Enzyme Preparation: Homogenize fresh Polysiphonia lanosa in a suitable buffer and centrifuge to obtain a cell-free extract containing the DMPT-cleaving enzyme. The enzyme is typically associated with protoplasmic particles.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, sodium acetate buffer (pH 5.2), glutathione (as a required sulfhydryl compound), and DMPT substrate.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C). During incubation, aspirate the volatile products through a trap containing a palladium chloride solution to capture dimethyl sulfide.

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the protein.

-

Product Isolation and Identification:

-

Dimethyl Sulfide: The formation of a precipitate in the palladium chloride trap indicates the production of dimethyl sulfide.

-

Acrylate: Acidify the reaction mixture, filter, and extract the filtrate with ether. Neutralize the ether extract, evaporate to dryness, and then steam distill the residue from an acidified solution. Analyze the steam-volatile acids using chromatography to identify acrylic acid.

-

Expected Results: The successful enzymatic cleavage of DMPT will result in the detection of dimethyl sulfide and acrylic acid.

Generalized Protocol for DMPT Quantification by HPLC

This protocol provides a general framework for the extraction and quantification of DMPT from marine organisms. Optimization will be required for different sample matrices.

Objective: To quantify the concentration of DMPT in a biological sample.

Materials:

-

Lyophilized biological sample (e.g., seaweed, mussel tissue)

-

Extraction solvent (e.g., methanol/water mixture)

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

Reversed-phase C18 column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

DMPT standard for calibration curve

Procedure:

-

Sample Preparation:

-

Homogenize the lyophilized sample to a fine powder.

-

Extract a known weight of the powder with the extraction solvent using sonication or shaking for a defined period.

-

Centrifuge the extract to pellet the solid material.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject the filtered extract onto the HPLC system.

-

Elute the compounds using a gradient of mobile phase A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.

-

Detect DMPT using a UV detector at a suitable wavelength (e.g., around 210 nm) or, for higher specificity and sensitivity, a mass spectrometer in selected ion monitoring (SIM) mode.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the DMPT standard.

-

Integrate the peak area of DMPT in the sample chromatogram.

-

Calculate the concentration of DMPT in the sample by comparing its peak area to the calibration curve.

-

Signaling Pathways

DMPT is a potent chemo-attractant, and its perception by marine organisms is crucial for foraging. The underlying signaling pathways are complex and are beginning to be elucidated. In crustaceans, olfaction is primarily mediated by ionotropic receptors (IRs), while in fish, G-protein coupled receptors (GPCRs) play a major role.[3][4][5][6]

Hypothetical DMPT Signaling Pathway in Crustaceans

Based on the current understanding of crustacean olfaction, a plausible signaling pathway for DMPT can be proposed. DMPT in the water would bind to a specific ionotropic receptor on the dendrites of olfactory sensory neurons (OSNs) located in the antennules. This binding would directly open an ion channel, leading to a depolarization of the neuron and the generation of an action potential. This signal would then be transmitted to the brain, leading to a behavioral response, such as movement towards the source of the DMPT.

Enzymatic Degradation of DMPT

As established by Cantoni and Anderson (1956), DMPT can be enzymatically cleaved into dimethyl sulfide (DMS) and acrylate by the enzyme DMPT-lyase.[1][2] This is a key reaction in the marine sulfur cycle.

Conclusion and Future Directions

The discovery of this compound has opened up a fascinating field of research at the intersection of chemistry, biology, and ecology. While significant progress has been made in identifying its natural sources and its role as a chemo-attractant, many questions remain. Future research should focus on:

-

Comprehensive Quantification: A more systematic and standardized approach to quantifying DMPT across a wider range of marine organisms is needed to fully understand its distribution and trophic transfer.

-

Receptor Identification and Signaling: The specific receptors that bind DMPT in both crustaceans and fish need to be definitively identified and the downstream signaling pathways fully elucidated. This will provide a more complete picture of how this important chemical cue is perceived and processed.

-

Biosynthesis Regulation: Understanding the environmental and genetic factors that regulate DMPT biosynthesis in marine algae will be crucial for predicting its production and impact on marine ecosystems, especially in the context of climate change.

The continued study of DMPT will undoubtedly provide further insights into the intricate chemical communication networks that govern marine life and may also offer novel avenues for applications in aquaculture and other fields.

References

- 1. Enzymatic cleavage of this compound by Polysiphonia lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ionotropic crustacean olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Frontiers | Neural circuits mediating olfactory-driven behavior in fish [frontiersin.org]

- 6. Neural circuits mediating olfactory-driven behavior in fish - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Nexus of DMPT in Coral Reef Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsulfoniopropionate (DMPT) is a pivotal organosulfur molecule within coral reef ecosystems, playing a multifaceted role that extends from cellular physiology to potentially influencing regional climate. Produced by both the coral host and its symbiotic dinoflagellates (Symbiodiniaceae), DMPT serves as a potent antioxidant, a signaling molecule in response to stress, and a potential cryoprotectant. Its enzymatic conversion to dimethyl sulfide (DMS) represents a significant flux of sulfur to the atmosphere, where it can act as a cloud condensation nucleus. This technical guide provides an in-depth exploration of DMPT's ecological functions, detailed experimental protocols for its study, and a quantitative summary of its concentrations in various coral species under diverse environmental conditions. The intricate signaling and metabolic pathways are visualized to facilitate a deeper understanding of this critical compound in the health and resilience of coral reefs.

Introduction

Coral reefs, despite their immense biodiversity and productivity, are under severe threat from global climate change and localized anthropogenic stressors.[1] Understanding the molecular mechanisms that underpin coral resilience is paramount for developing effective conservation and therapeutic strategies. Dimethylsulfoniopropionate (DMPT) has emerged as a key metabolite in this context. Historically attributed solely to the algal symbionts, recent evidence confirms that the coral animal itself possesses the genetic machinery for DMPT biosynthesis.[2] This dual production highlights its fundamental importance to the coral holobiont.

This guide synthesizes the current knowledge on the ecological roles of DMPT in coral reef ecosystems, providing researchers and drug development professionals with a comprehensive resource. We delve into its synthesis and conversion pathways, its function as an antioxidant and signaling molecule, and its potential as a cryoprotectant. Detailed methodologies for key experiments are provided to facilitate further research, and quantitative data are presented in a structured format for comparative analysis.

DMPT Biosynthesis and Catabolism

The production and breakdown of DMPT are central to its ecological functions. The pathways involve a series of enzymatic reactions within the coral holobiont and associated bacteria.

DMPT Biosynthesis

While multiple DMSP biosynthesis pathways exist in marine organisms, the transamination pathway is considered prevalent in corals and their symbionts. This pathway starts with the amino acid methionine. A key gene involved in this process is dsyB.[3]

DMPT Catabolism: Cleavage vs. Demethylation

Once produced, DMPT can be catabolized through two primary pathways by coral-associated bacteria: the cleavage pathway and the demethylation pathway.[4]

-

Cleavage Pathway: This pathway, facilitated by DMSP lyase enzymes (encoded by genes like dddP), breaks down DMPT into dimethyl sulfide (DMS) and acrylate.[4][5] DMS is a volatile compound with significant climatic implications.

-

Demethylation Pathway: This pathway, initiated by the enzyme DMSP demethylase (encoded by the dmdA gene), removes a methyl group from DMPT to form methylmercaptopropionate (MMPA).[4][5] This pathway is crucial for bacterial assimilation of carbon and sulfur.

The relative dominance of these pathways can be influenced by DMPT concentrations, with higher concentrations favoring the cleavage pathway.[5][6]

Ecological Roles of DMPT

DMPT and its derivatives play several critical roles in the coral reef ecosystem.

Antioxidant Function

Thermal stress and high irradiance can lead to the overproduction of reactive oxygen species (ROS) in corals, causing oxidative stress and contributing to coral bleaching.[7] DMPT and its breakdown products, DMS and acrylate, are potent scavengers of hydroxyl radicals and other ROS.[8] The conversion of DMSP to dimethylsulfoxide (DMSO) is also considered part of this antioxidant cascade.[9]

Signaling Molecule in Stress Response

Elevated seawater temperatures and other stressors trigger a significant increase in DMPT concentrations within coral tissues and mucus.[2][10] This increase suggests a role for DMPT as a signaling molecule, alerting the holobiont to stressful conditions and initiating protective responses. For example, increased DMPT in mucus can act as a chemoattractant for specific bacteria, including pathogens like Vibrio coralliilyticus, which uses DMSP as a cue to target heat-stressed corals.[8]

Cryoprotectant Potential

Cryopreservation of coral cells, larvae, and gametes is a critical tool for conservation and research. Dimethyl sulfoxide (DMSO) is a commonly used cryoprotectant.[11][12] While direct experimental evidence for DMPT as a primary cryoprotectant in corals is limited, its structural similarity to other cryoprotectants and its role as an osmolyte and antioxidant suggest it may contribute to the cryotolerance of coral cells.[7] Further research is needed to elucidate the specific cryoprotective properties of DMPT.

Quantitative Data on DMPT Concentrations

The concentration of DMPT in corals varies significantly among species and in response to environmental conditions. The following tables summarize available quantitative data.

Table 1: DMPT Concentrations in Different Coral Species under Ambient Conditions

| Coral Species | DMPT Concentration | Location/Study | Citation |

| Acropora millepora | Up to 62.2 (±2.0) μM (in mucus) | Davies Reef | [8] |

| Pocillopora damicornis | 11.9–14.8 (±1.2) μM (in mucus) | Davies Reef | [8] |

| Acropora cytherea | 3.43 - 8.20% (mg DMSP/100 mg extract) | - | [13] |

| Pocillopora damicornis | 0.65 - 0.87% (mg DMSP/100 mg extract) | - | [13] |

| Acropora formosa | 1226 to 25,443 nM (in mucus) | Great Barrier Reef | [14] |

Table 2: Impact of Environmental Stressors on DMPT Concentrations

| Coral Species | Stressor | Change in DMPT Concentration | Study Details | Citation |

| Acropora millepora | Thermal Stress (32°C for 10 days) | Increase to a maximum of 177.3 μM in mucus | Lab experiment | [5][10] |

| Pocillopora damicornis | Thermal Stress (31°C) | Five-fold increase in mucus | Lab experiment | [8] |

| Acropora millepora | Hyposalinity | Increase in intracellular DMSP | Lab experiment | [9] |

| Stylophora pistillata | Hyposalinity | No significant change in intracellular DMSP | Lab experiment | [9] |

| Pocillopora damicornis | Hyposalinity | No significant change in intracellular DMSP | Lab experiment | [9] |

| Acropora millepora | El Niño Southern Oscillation | Increased concentration under extended thermal stress | Field study | [11] |

| Acropora aspera | Hyposalinity, Light, Air Exposure | Enhanced DMSP production | Lab experiment | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DMPT in corals.

DMPT Extraction from Coral Tissue for Quantification

This protocol is adapted for the extraction of DMPT for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Coral sample (tissue or mucus)

-

Methanol (HPLC grade)

-

Deuterated DMSP (d6-DMSP) internal standard (for GC-MS)

-

Sonicator

-

Centrifuge

-

Concentrator (e.g., SpeedVac)

-

Vials for storage

Procedure:

-

Immediately after collection, preserve the coral sample in methanol to prevent enzymatic degradation of DMPT. Store at -20°C.[5]

-

For tissue samples, sonicate the coral fragment on ice in 1 mL of HPLC-grade methanol for 5 minutes to extract DMPT.[5]

-

Pool the initial methanol used for preservation with the methanol from sonication.

-

For GC-MS analysis, add a known concentration of d6-DMSP internal standard to the pooled extract.[11]

-

Dry the extract overnight (approximately 8 hours) using a concentrator.[5]

-

Reconstitute the dried extract in a known volume of an appropriate solvent for GC-MS or NMR analysis.

Quantification of DMPT by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on the indirect analysis of DMSP as DMS after cleavage.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometer (MS)

-

Headspace autosampler

Procedure:

-

Prepare a calibration curve using known concentrations of DMSP standards.

-

Place a known volume of the extracted sample (reconstituted in an appropriate solvent) into a headspace vial.

-

Add a strong base (e.g., NaOH) to the vial to induce the cleavage of DMSP to DMS.

-

Incubate the vial at a controlled temperature to allow for the complete conversion and equilibration of DMS in the headspace.

-

Inject a known volume of the headspace gas into the GC-FPD or GC-MS.

-

Quantify the DMS peak area against the calibration curve. The use of a deuterated internal standard (d6-DMSP) is recommended for improved accuracy.[11]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant capacity of a coral sample.[2][10]

Reagents:

-

FRAP Reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl

-

20 mM FeCl₃·6H₂O

-

Mix in a 10:1:1 ratio (v/v/v) just before use and warm to 37°C.[2]

-

-

Standard: Ferrous sulfate (FeSO₄·7H₂O) solution of known concentration.

-

Sample: Coral tissue homogenate.

Procedure:

-

Prepare a standard curve using different concentrations of the ferrous sulfate standard.

-

Add 150 µL of the working FRAP reagent to each well of a 96-well microplate.[2]

-

Take an initial absorbance reading at 593 nm (or a similar wavelength such as 600 nm).[2]

-

Add 20 µL of the coral homogenate sample or standard to the wells.[2]

-

Incubate for a specific time (e.g., 8 minutes) at 37°C.[2]

-

Take a final absorbance reading at the same wavelength.

-

Calculate the change in absorbance and determine the antioxidant capacity of the sample by comparing it to the standard curve.

Conclusion

DMPT is a molecule of profound ecological significance in coral reef ecosystems. Its roles as an antioxidant, signaling molecule, and potential cryoprotectant underscore its importance for coral health and resilience in the face of mounting environmental stressors. The ability of both the coral host and its symbionts to produce DMPT highlights the evolutionary importance of this compound. Further research into the precise molecular mechanisms of DMPT signaling and its application in areas such as cryopreservation holds significant promise for the development of novel strategies to support coral reef conservation and for the discovery of new therapeutic agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for advancing our understanding of this critical component of the coral holobiont.

References

- 1. Measuring antioxidant potential in corals using the FRAP assay [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Catabolism of dimethylsulphoniopropionate: microorganisms, enzymes and genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Increased DMSP availability during thermal stress influences DMSP-degrading bacteria in coral mucus [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A bacterial pathogen uses dimethylsulfoniopropionate as a cue to target heat-stressed corals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Successful cryopreservation of coral larvae using vitrification and laser warming - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Research Portal [researchportal.scu.edu.au]

- 15. mdpi.com [mdpi.com]

Dimethylpropiothetin (DMSP): A Keystone Signaling Molecule in Marine Food Webs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin (DMSP) is a globally significant organosulfur compound produced in vast quantities by marine phytoplankton and other marine life.[1][2] Beyond its recognized role in global sulfur cycling and potential climate regulation, DMSP and its enzymatic breakdown product, dimethyl sulfide (DMS), function as critical signaling molecules, or "infochemicals," that structure marine food webs from microbes to vertebrates.[3][4] This technical guide provides a comprehensive overview of DMSP's role as a signaling molecule, detailing the biochemical pathways of its synthesis and degradation, summarizing quantitative data on its distribution, and providing detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of marine environments and the potential applications of DMSP-related compounds.

Introduction: DMSP as a Central Infochemical

In the vast chemical landscape of the ocean, DMSP stands out as a molecule of keystone significance.[4] Produced by a diverse array of marine organisms, including phytoplankton, macroalgae, and some bacteria, DMSP serves various physiological functions such as an osmolyte, antioxidant, and cryoprotectant.[5][6] However, its most profound impact on marine ecosystems lies in its role as a chemical signal that mediates a wide range of interactions across multiple trophic levels.

When released into the water column through processes like grazing, viral lysis, or cellular stress, dissolved DMSP (DMSPd) and its volatile derivative, DMS, act as potent chemoattractants.[7] These chemical cues guide the foraging behavior of organisms from heterotrophic bacteria to planktivorous reef fishes, influencing predator-prey dynamics and the overall structure of marine communities.[8][9] Understanding the signaling pathways and ecological consequences of DMSP is therefore crucial for a complete picture of marine food web dynamics.

DMSP Signaling Pathways

The production and degradation of DMSP involve a series of enzymatic reactions that form the basis of its signaling function. These pathways are distributed among various marine organisms, creating a complex network of chemical communication.

DMSP Biosynthesis

DMSP synthesis primarily originates from the amino acid methionine.[1] While several variations exist, the most well-characterized pathway in many marine phytoplankton and bacteria is the transamination pathway.[1][2][5]

Figure 1: The transamination pathway for DMSP biosynthesis.

DMSP Degradation and Signal Release

The release of DMSP and its conversion to the potent signaling molecule DMS are primarily mediated by marine bacteria through two main competing pathways: the cleavage pathway and the demethylation pathway.[5]

-

Cleavage Pathway: This pathway, catalyzed by DMSP lyase enzymes (such as DddP, DddW, etc.), directly produces DMS and acrylate.[5] DMS is the primary volatile signal that many organisms use as a foraging cue.

-

Demethylation Pathway: This pathway, involving a series of enzymes including DmdA, shunts DMSP into a different metabolic route that produces methanethiol (MeSH) and ultimately provides carbon and sulfur for bacterial growth.[5]

The balance between these two pathways, often referred to as the "bacterial switch," determines the amount of DMS released into the environment and thus the strength of the chemical signal.

Figure 2: Major bacterial degradation pathways of DMSP.

Data Presentation: Quantitative Overview of DMSP Concentrations

The concentration of DMSP in marine environments is highly variable, depending on factors such as phytoplankton species composition, geographic location, and season. The following tables summarize key quantitative data from the literature.

| Phytoplankton Species | Intracellular DMSP Concentration (mM) | Reference |

| Gymnodinium nelsoni | 280 | [7] |

| Melosira numuloides | 264 | [7] |

| Platymonas subcordiformis | 170 | [7] |

| Phaeocystis sp. | 71 - 169 | [7] |

| Hymenomonas carterae | 120 | [7] |

| Dinoflagellates | 45.5 - 124.6 | [10] |

| Phaeocystis sp. (non-colonial) | 121 - 358 | [11] |

| Trichodesmium sp. | 0.05 | [10] |

| Marine Environment | Dissolved DMSP (DMSPd) Concentration (nM) | Particulate DMSP (DMSPp) Concentration (nM) | Reference |

| Oceanic & Nearshore Waters | 2 - 20 (>5) | - | [7] |

| Algal Blooms | >100 | - | [7] |

| Phaeocystis Spring Bloom (peak) | - | 1,650 | [7] |

| Port Hacking, Australia | 1.76 ± 0.65 | 16.4 ± 1.14 | [12] |

| Western Tropical Indian Ocean | 0.7 - 6.3 | 2.8 - 22.7 | |

| Mauritanian Upwelling | up to 15 | up to 990 | [13] |

| Organism | DMSP Content | Reference |

| Copepods (field collected) | 0.02 to 1.03 nmol/individual | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in DMSP signaling research.

Quantification of DMSP and DMS using Gas Chromatography-Flame Photometric Detection (GC-FPD)

This protocol describes the analysis of DMSP (after conversion to DMS) and DMS from seawater samples.

4.1.1. Sample Collection and Preparation

-

Water Sampling: Collect seawater samples using clean, non-contaminating bottles.

-

Filtration (for dissolved DMSP): Gravity filter a known volume of seawater (e.g., 50 mL) through a GF/F filter. Collect the filtrate for analysis.

-

DMSP to DMS Conversion: For DMSP analysis, place a known volume of the sample (filtered or unfiltered) into a gas-tight vial. Add a strong base (e.g., 5 M NaOH) to hydrolyze DMSP to DMS. Seal the vial immediately. Allow the reaction to proceed for at least 12-24 hours at room temperature.[14]

4.1.2. Headspace GC-FPD Analysis

-

Instrumentation: Use a gas chromatograph equipped with a flame photometric detector (FPD) operating in sulfur mode.[15]

-

Column: A suitable column for separating volatile sulfur compounds, such as a Gas Pro column (e.g., 60 m × 320 μm).[15]

-

GC Parameters:

-

Injector Temperature: 240 °C[15]

-

Oven Program: Initial temperature of 50 °C for 3 min, then ramp to 250 °C at 20 °C/min, and hold for 10 min.[15]

-

Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 16 mL/min for N2).[16]

-

FPD Temperatures: Detector temperature at 250 °C.[16]

-

FPD Gas Flows: Hydrogen (e.g., 80 mL/min) and Oxygen/Air (e.g., 16 mL/min O2).[16]

-

-

Injection: Use a gas-tight syringe to withdraw a known volume of the headspace (e.g., 100-500 µL) from the vial and inject it into the GC.[16]

-

Calibration: Prepare a series of DMSP standards of known concentrations and treat them in the same way as the samples to create a calibration curve.

Figure 3: Workflow for DMSP/DMS analysis by GC-FPD.

Microfluidic Chemotaxis Assay

This protocol outlines a method to observe and quantify the chemotactic response of marine bacteria to DMSP using a microfluidic device.

4.2.1. Microfluidic Device Fabrication

-

Mold Fabrication: Use standard photolithography techniques to create a master mold with the desired microchannel design on a silicon wafer.[17]

-

PDMS Casting: Mix polydimethylsiloxane (PDMS) prepolymer and curing agent (typically in a 10:1 ratio). Pour the mixture over the master mold and cure it in an oven.[18]

-

Device Assembly: Peel the cured PDMS from the mold, punch inlet and outlet ports, and bond it to a glass slide after plasma treatment.[18]

4.2.2. Experimental Setup and Procedure

-

Prepare Solutions: Prepare a solution of DMSP (chemoattractant) at the desired concentration in a suitable buffer (e.g., artificial seawater) and a bacterial cell suspension of the organism to be tested.

-

Device Loading: Introduce the chemoattractant solution and a buffer solution into the designated inlets of the microfluidic device to establish a stable chemical gradient. Introduce the bacterial suspension into a central channel.[19]

-

Microscopy and Imaging: Mount the microfluidic device on an inverted microscope. Use time-lapse imaging to record the movement of bacteria within the gradient.[20]

-

Data Analysis: Use image analysis software to track individual bacterial trajectories and quantify the chemotactic response, for example, by calculating a chemotaxis index which measures the accumulation of cells in the gradient.

Figure 4: Workflow for a microfluidic chemotaxis experiment.

DMSP Signaling in the Marine Food Web: A Broader Perspective

The influence of DMSP as a signaling molecule extends throughout the marine food web, creating a complex network of chemical communication that influences trophic interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Multiplexed Microfluidic Platform for Parallel Bacterial Chemotaxis Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethylsulfoniopropionate as a foraging cue for reef fishes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Distinctive chemotactic responses of three marine herbivore protists to DMSP and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sicb.org [sicb.org]

- 11. researchgate.net [researchgate.net]

- 12. Multiplexed microfluidic screening of bacterial chemotaxis | eLife [elifesciences.org]

- 13. Evolution of Dimethylsulfoniopropionate Metabolism in Marine Phytoplankton and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Headspace-Solid Phase Microextraction Approach for Dimethylsulfoniopropionate Quantification in Solanum lycopersicum Plants Subjected to Water Stress [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Flow-Based Microfluidic Device for Quantifying Bacterial Chemotaxis in Stable, Competing Gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantifying Bacterial Chemotaxis in Controlled and Stationary Chemical Gradients With a Microfluidic Device [en.bio-protocol.org]

- 19. Multiplexed Microfluidic Platform for Parallel Bacterial Chemotaxis Assays [bio-protocol.org]

- 20. A Microfluidic Device for Quantifying Bacterial Chemotaxis in Stable Concentration Gradients - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Dimethylsulfoniopropionate (DMPT) in Marine Phytoplankton Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsulfoniopropionate (DMPT), an abundant organosulfur compound produced by marine phytoplankton, is a molecule of significant biogeochemical and physiological importance. This technical guide provides an in-depth exploration of the core functions of DMPT in the physiology of marine phytoplankton. It delves into its established roles as a potent osmolyte, a multifaceted antioxidant, a cryoprotectant against thermal stress, and a chemical defense agent against grazing pressure. This document synthesizes current research to present quantitative data, detailed experimental protocols, and conceptual signaling pathways, offering a comprehensive resource for professionals in marine science and drug development.

Introduction

Dimethylsulfoniopropionate is a tertiary sulfonated compound that is one of the most abundant organosulfur molecules in the marine environment.[1][2] Synthesized by a wide array of marine phytoplankton, including dinoflagellates and haptophytes, DMPT plays a crucial role in the global sulfur cycle as the primary precursor to the climate-active gas dimethyl sulfide (DMS).[3][4] Beyond its global impact, DMPT serves a suite of critical physiological functions within the phytoplankton cell, contributing to its survival and proliferation in the dynamic and often stressful marine environment. Understanding these functions is paramount for comprehending marine microbial ecology and for exploring the potential of DMPT and its derivatives in biotechnological and pharmaceutical applications.

Core Physiological Functions of DMPT

DMPT's physiological roles are diverse, reflecting the varied environmental challenges faced by marine phytoplankton. These functions are not mutually exclusive and often work in concert to enhance cellular resilience.

Osmoregulation

In the hyperosmotic marine environment, phytoplankton must maintain cellular turgor by accumulating intracellular solutes. DMPT, being a compatible solute, is accumulated to high concentrations to balance the external osmotic pressure without interfering with cellular metabolism.[5][6]

Quantitative Data on DMPT as an Osmolyte:

Antioxidant Defense

The marine environment exposes phytoplankton to various oxidative stressors, including high solar radiation and nutrient limitation, which can lead to the production of harmful reactive oxygen species (ROS). DMPT and its breakdown products, such as DMS and acrylate, have been shown to be effective scavengers of ROS, thus functioning as a potent antioxidant system.[1][3][4] Oxidative stressors have been observed to substantially increase cellular DMSP and its subsequent cleavage to DMS.[1]

Conceptual Antioxidant Signaling Pathway:

Environmental stressors trigger an increase in intracellular ROS, which in turn upregulates the biosynthesis of DMPT. DMPT and its enzymatic cleavage products then directly scavenge ROS, mitigating cellular damage.

Caption: Conceptual pathway of DMPT-mediated antioxidant defense in phytoplankton.

Cryoprotection

In polar regions and during winter blooms, phytoplankton are exposed to freezing temperatures. DMSP is thought to act as a cryoprotectant, preventing the formation of intracellular ice crystals that can damage cellular structures.[8][9] Studies have shown a correlation between lower temperatures and higher DMSP concentrations in phytoplankton, suggesting a role in cold adaptation.[9] For instance, in the ice-covered Lake Baikal, freshwater dinoflagellates produce significant amounts of DMPT, which is believed to serve a cryoprotective function in the absence of osmotic stress.[8]

Quantitative Data on DMPT and Temperature:

Analysis of DMSP concentrations in Lake Baikal showed they were higher on colder days and lower when temperatures were above freezing, providing evidence for its cryoprotectant role.[9]

Grazing Deterrence

Herbivory by zooplankton is a major source of mortality for phytoplankton. The enzymatic cleavage of DMPT to DMS and acrylate upon cell damage is hypothesized to act as a chemical defense mechanism, deterring grazers.[10][11] While DMS can act as an infochemical, attracting higher trophic levels, the release of acrylate can be unpalatable or toxic to certain grazers.[10] However, the effectiveness of this defense can be species-specific and dependent on the grazer.[12]

Conceptual Grazing Deterrence Workflow:

Caption: Workflow of the proposed DMPT-based grazing defense mechanism.

Experimental Protocols

Accurate quantification of DMPT and the assessment of its physiological roles require robust experimental methodologies.

Quantification of DMPT

Protocol: Indirect Measurement of DMPT via Gas Chromatography (GC)

This is the most common method and relies on the chemical cleavage of DMPT to DMS, which is then quantified.

-